

A-Z Guide to Glyceryl Tribenzoate: Properties, Synthesis, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Glyceryl tribenzoate*

Cat. No.: *B1329261*

[Get Quote](#)

Abstract

Glyceryl Tribenzoate (GTB), a triester of glycerol and benzoic acid, is a compound of significant interest in the pharmaceutical and material sciences. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, and multifaceted applications. With a molecular formula of C₂₄H₂₀O₆ and a molecular weight of approximately 404.4 g/mol, GTB is recognized for its role as a solid plasticizer, flavoring agent, and its emerging potential in therapeutic applications. We will explore its synthesis via esterification, detailing the critical process parameters that ensure high purity and yield. Furthermore, this document outlines validated analytical methodologies for quality control and discusses its function as a pharmaceutical excipient, particularly as a non-phthalate plasticizer in medical devices and its use in drug delivery systems. Safety, handling, and regulatory status are also addressed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Benzoate Ester

Glyceryl Tribenzoate, also known as Tribenzoin, is a benzoate ester formed from the reaction of glycerol with three molecules of benzoic acid.^[1] While historically utilized in the polymer industry as a high-performance solid plasticizer, its applications have expanded significantly.^[2] In the pharmaceutical realm, GTB is valued for its low toxicity and stability, making it a versatile excipient.^{[3][4]} It is used as a plasticizer for coatings and films and has been approved by the

U.S. Food and Drug Administration (FDA) as a flavoring agent or adjuvant in food-contact applications.[\[5\]](#)[\[6\]](#)

Recent research has also highlighted its potential therapeutic effects, including its role in the treatment of neurodegenerative disorders, leveraging its metabolism to benzoate, a known therapeutic agent for urea cycle disorders.[\[1\]](#)[\[4\]](#) This guide serves as a technical deep-dive, bridging the gap between fundamental chemistry and practical application for professionals in drug development and material science.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific endeavor. These parameters dictate its behavior in various formulations, its processing characteristics, and its interaction with biological systems.

Chemical Identity and Structure

- Chemical Name: **Glyceryl Tribenzoate**[\[7\]](#)
- Synonyms: Tribenzoin, Glycerol Tribenzoate, 1,2,3-Propanetriol tribenzoate[\[7\]](#)[\[8\]](#)
- CAS Number: 614-33-5[\[9\]](#)
- Molecular Formula: C₂₄H₂₀O₆[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Molecular Weight: 404.41 g/mol [\[9\]](#)[\[10\]](#)
- Structure: It is composed of a glycerol backbone with three benzoate groups attached via ester linkages.[\[1\]](#)

Quantitative Data Summary

The key quantitative properties of **Glyceryl Tribenzoate** are summarized in the table below for ease of reference. These values are critical for formulation development, analytical method design, and safety assessments.

Property	Value	Source(s)
Molecular Weight	404.41 g/mol	[9][10]
Appearance	White crystalline powder or granular solid	[2][11]
Melting Point	68-72 °C	[10][12]
Solubility	Insoluble in water; soluble in organic solvents like ether, ethyl acetate, and chloroform. Slightly soluble in ethanol.	[11][13]
Odor	Little to no odor	[10][13]
Acid Value	≤1.0 mg KOH/g (Food Grade)	[11]
Purity (Assay)	Typically ≥95% or ≥98%	[6][11]

Synthesis and Quality Control

The reliability and performance of GTB in any application are directly tied to its synthesis method and the rigor of its quality control. A well-defined synthesis route minimizes impurities that could otherwise affect plasticity, taste, or even patient safety.

Synthesis Pathway: Esterification of Glycerol

Glyceryl Tribenzoate is commercially synthesized through the esterification of glycerol with benzoic acid.[3][14] Another common laboratory and industrial method involves the reaction of glycerol with benzoyl chloride in the presence of a base like pyridine or triethylamine (Et₃N) to neutralize the HCl byproduct.[15][16]

The reaction can be summarized as: Glycerol + 3 Benzoic Acid → **Glyceryl Tribenzoate** + 3 H₂O

A key challenge in the synthesis is driving the reaction to completion to form the tri-substituted ester, avoiding the formation of mono- and di-benzoate by-products.[15] One patented method describes a dehydration esterification reaction using an alkaline substance (like sodium

carbonate) and a dehydrating agent (like toluene) under heating reflux to improve yield and reduce side reactions.[16]

Caption: General synthesis pathway for **Glyceryl Tribenzoate**.

Analytical Verification: Ensuring Purity and Identity

Ensuring the quality of GTB is paramount, especially for pharmaceutical use. A multi-pronged analytical approach is required for comprehensive characterization.

Key Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is the primary method for quantifying GTB and its potential impurities, such as glycerol mono- and di-benzoates.[15] The aromatic nature of the benzoate groups provides strong UV absorbance, making this a sensitive technique.
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used for identity confirmation. The spectrum will show characteristic peaks for the ester carbonyl (C=O) stretch (typically around 1720 cm^{-1}) and aromatic C-H bonds.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are definitive tools for structural elucidation and confirmation.[7]
- Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight (404.4 g/mol) and can help identify trace impurities.[7][8][17]

Applications in Pharmaceutical Sciences

GTB's favorable safety profile and physical properties have established it as a valuable component in various pharmaceutical and medical applications.

A Superior Phthalate-Free Plasticizer

One of the most critical applications of GTB is as a plasticizer in polymers used for medical devices and food packaging.[6][11] Traditional plasticizers, such as phthalates, have raised health concerns, leading to a demand for safer alternatives. GTB offers excellent compatibility

with polymers like PVC and cellulose derivatives, enhancing their flexibility and durability without the associated risks of phthalates.^[2] Its function is to reduce the viscosity of polymer melts during processing and increase the softness of the final product.^[2]

Role in Drug Delivery and Formulation

GTB serves multiple functions in drug formulation:

- Flavoring Agent: It is recognized by FEMA (Flavor and Extract Manufacturers Association) as a flavoring agent, which can be useful in masking unpleasant tastes in oral dosage forms.^[5] ^[7]
- Excipient in Dosage Forms: Its properties as a solid, stable ester make it suitable for use in various solid and semi-solid dosage forms.
- Therapeutic Potential: Recent studies have explored GTB as a pro-drug. In the body, lipases can hydrolyze GTB to release glycerol and three molecules of benzoate.^[1] Sodium benzoate is an FDA-approved drug, and this metabolic pathway allows GTB to be investigated for treating conditions like neurodegenerative disorders where benzoate has shown therapeutic effects.^[4]

Experimental Protocols

The following protocols are standardized workflows for the quality assessment of **Glyceryl Tribenzoate**. Adherence to these methods ensures reproducible and reliable results.

Protocol: Purity Assessment by HPLC

Objective: To quantify the purity of a **Glyceryl Tribenzoate** sample and detect related impurities.

Methodology:

- Standard Preparation: Accurately weigh and dissolve a reference standard of **Glyceryl Tribenzoate** in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

- Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to a wavelength of 230 nm.
 - Injection Volume: 10 μ L.
- Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main GTB peak in the sample chromatogram to the total area of all peaks (Area % method).

Caption: Standard workflow for HPLC purity analysis of GTB.

Protocol: Identity Confirmation by FTIR

Objective: To confirm the chemical identity of a **Glyceryl Tribenzoate** sample.

Methodology:

- Sample Preparation: No extensive preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the GTB powder directly onto the ATR crystal.
- Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
- Sample Scan: Place the sample on the crystal, apply pressure to ensure good contact, and acquire the sample spectrum.

- Data Acquisition: Typically, scan over a range of 4000 cm^{-1} to 400 cm^{-1} for 16-32 scans to obtain a high signal-to-noise ratio.
- Analysis: Compare the acquired spectrum to a reference spectrum of known **Glyceryl Tribenzoate**. Key peaks to verify include the ester C=O stretch ($\sim 1720\text{ cm}^{-1}$) and aromatic ring vibrations.

Safety and Handling

According to multiple Safety Data Sheets (SDS), **Glyceryl Tribenzoate** is not classified as a hazardous substance or mixture under GHS and OSHA regulations.[\[18\]](#) However, standard laboratory hygiene and safety practices should always be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[\[19\]](#) In case of dust generation, use a NIOSH/MSHA-approved respirator.[\[18\]](#)[\[20\]](#)
- Handling: Avoid creating dust and avoid inhalation.[\[6\]](#) Use in a well-ventilated area.[\[19\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container.[\[14\]](#)[\[19\]](#) It is classified as a combustible solid.[\[20\]](#)
- First Aid: In case of contact, wash skin with soap and water. For eye contact, flush with plenty of water. If inhaled, move to fresh air.[\[6\]](#)[\[18\]](#)

Conclusion

Glyceryl Tribenzoate is a well-characterized compound with a robust safety profile and a diverse range of applications. Its primary role as a non-phthalate plasticizer addresses a critical need in the medical device and consumer goods industries. For pharmaceutical development professionals, its utility as an FDA-approved flavoring agent and its potential as a pro-drug for benzoate delivery present exciting opportunities in formulation and therapeutics. The synthesis and analytical methods detailed in this guide provide a framework for ensuring the high quality required for these demanding applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP3999051B1 - Inhalation dosage forms of glycerol tribenzoate and/or glycerol dibenzoate for use in the treatment of huntington's disease - Google Patents [patents.google.com]
- 2. nbinno.com [nbino.com]
- 3. CAS 614-33-5: Glyceryl tribenzoate | CymitQuimica [cymitquimica.com]
- 4. Glyceryl tribenzoate: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. jpharmacem.com [jpharmacem.com]
- 7. Glyceryl tribenzoate | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,3-Propanetriol, tribenzoate [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. GLYCERYL TRIBENZOATE | 614-33-5 [chemicalbook.com]
- 11. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 12. chembk.com [chembk.com]
- 13. guidechem.com [guidechem.com]
- 14. Glyceryl tribenzoate | 614-33-5 | FG44053 | Biosynth [biosynth.com]
- 15. researchgate.net [researchgate.net]
- 16. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 17. Glycerol, tribenzoate | CAS#:614-33-5 | Chemsoc [chemsoc.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. chemicalbull.com [chemicalbull.com]
- 20. 甘油三苯甲酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A-Z Guide to Glyceryl Tribenzoate: Properties, Synthesis, and Applications in Pharmaceutical Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329261#glyceryl-tribenzoate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com